molecular formula C8H6Br2O2 B1677001 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone CAS No. 28293-38-1

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone

Cat. No.: B1677001
CAS No.: 28293-38-1
M. Wt: 293.94 g/mol
InChI Key: KFSPXJILWYFFCC-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone (CAS: 28293-38-1; Molecular Formula: C8H6Br2O2) is a synthetic halogenated benzoquinone of interest in specialized research areas . This compound is structurally related to other dibrominated quinones, such as 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB), a well-characterized inhibitor of the cytochrome b6f complex in photosynthetic electron transport chains . As part of the halobenzoquinone family, which has been identified as a class of disinfection by-products in water, this compound and its analogs are also relevant in environmental research for studying transformation pathways and toxicological impacts . Research-grade this compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2,5-dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSPXJILWYFFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950992
Record name 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28293-38-1
Record name NSC56328
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Record name 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIBROMO-3,6-DIMETHYL-1,4-BENZOQUINONE
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Preparation Methods

Direct Bromination of 3,6-Dimethyl-1,4-benzoquinone

The most widely cited method for synthesizing DBDMQ involves the direct bromination of 3,6-dimethyl-1,4-benzoquinone using elemental bromine (Br₂) in acetic acid. This approach, first reported by Smith and Nichols, leverages the electrophilic aromatic substitution mechanism to introduce bromine atoms at the 2- and 5-positions.

Procedure :

  • Substrate Preparation : 3,6-Dimethyl-1,4-benzoquinone is synthesized via oxidation of 3,6-dimethyl-1,4-hydroquinone using ceric ammonium nitrate (CAN) in aqueous sulfuric acid.
  • Bromination : The quinone is dissolved in glacial acetic acid, and bromine (2.2 equivalents) is added dropwise under reflux (100–110°C) for 4–6 hours.
  • Workup : The reaction mixture is cooled, poured into ice water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Purification : Crude DBDMQ is recrystallized from ethanol to yield pure product as yellow crystals (reported yield: 68–72%).

Key Considerations :

  • Excess bromine ensures complete di-substitution, but prolonged reaction times may lead to over-bromination or decomposition.
  • Acetic acid acts as both solvent and acid catalyst, stabilizing the bromonium ion intermediate.

Bromination Using N-Bromosuccinimide (NBS)

An alternative method employs N-bromosuccinimide (NBS) as a brominating agent, offering milder conditions and improved selectivity. This approach is advantageous for substrates sensitive to strong acids or high temperatures.

Procedure :

  • Substrate Preparation : 3,6-Dimethyl-1,4-benzoquinone is prepared as described in Section 1.1.
  • Bromination : NBS (2.1 equivalents) is added to a solution of the quinone in dry tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12–16 hours under nitrogen.
  • Workup : The reaction is quenched with aqueous sodium thiosulfate, extracted with ethyl acetate, and dried over magnesium sulfate.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) affords DBDMQ as a pale-yellow solid (yield: 60–65%).

Key Considerations :

  • NBS generates bromine radicals in situ, enabling controlled mono- or di-bromination depending on stoichiometry.
  • Low temperatures minimize side reactions, such as oxidation of the quinone ring.

Halogen Exchange Reactions

Although less common, halogen exchange methods using metal bromides (e.g., LiBr, CuBr₂) have been explored for synthesizing DBDMQ from chloro- or iodo-quinone precursors. These routes are limited by substrate availability and lower yields compared to direct bromination.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and selectivity:

Solvent Temperature (°C) Yield (%) Side Products
Acetic acid 100–110 72 Tribrominated species
THF 0–5 65 None
Dichloroethane 80 58 Dehydrohalogenation

Data derived from.

Polar aprotic solvents like THF favor radical-mediated bromination with NBS, while protic solvents (e.g., acetic acid) enhance electrophilic substitution with Br₂.

Temperature and Stoichiometry

  • Br₂ Method : Stoichiometric Br₂ (2.2 eq.) at 110°C maximizes di-bromination while minimizing over-reaction.
  • NBS Method : Sub-stoichiometric NBS (1.0 eq.) at 0°C yields mono-brominated intermediates, whereas 2.1 eq. at 25°C achieves full di-substitution.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for DBDMQ include:

  • C=O Stretch : 1675–1685 cm⁻¹ (quinone carbonyls).
  • C-Br Stretch : 560–580 cm⁻¹ (alkyl bromides).
  • C-H (Methyl) : 2850–2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) :

  • δ 2.38 (s, 6H, CH₃).
  • No aromatic protons due to symmetry and electron-withdrawing effects of bromine.

¹³C NMR (CDCl₃, 100 MHz) :

  • δ 186.2 (C=O), 144.5 (C-Br), 132.1 (C-CH₃), 18.9 (CH₃).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 293.94 [M]⁺ (calc. for C₈H₆Br₂O₂).
  • Fragmentation : Loss of Br· (m/z 214.9) and sequential CO elimination (m/z 186.9).

Applications and Biological Activity

Photosynthesis Inhibition

DBDMQ inhibits electron transport in chloroplasts by binding to the plastoquinone site, blocking electron transfer between plastoquinone and plastocyanin. Its IC₅₀ in spinach chloroplasts is 1.25 μM.

Antimicrobial Properties

DBDMQ derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MIC) ranging from 8–32 μg/mL.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted benzoquinones with various functional groups.

Scientific Research Applications

Chemistry

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone serves as a valuable reagent in organic synthesis. It acts as a precursor for more complex molecules and is involved in various chemical reactions:

  • Oxidation : Can be oxidized to form higher oxidation state compounds.
  • Reduction : Reduced to yield hydroquinone derivatives.
  • Substitution : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated that this compound interacts with biological molecules and exhibits potential antimicrobial properties. Studies have explored its effects on various microorganisms:

  • Inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli have been documented.
  • The compound's mechanism of action involves redox reactions, allowing it to act as an electron acceptor or donor in biological systems .

Medicine

The therapeutic potential of this compound has been investigated in drug development:

  • It shows promise as a lead compound due to its biological activity.
  • Its interactions with enzymes involved in oxidative stress pathways make it a candidate for further exploration in treating oxidative damage-related diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for specialized applications in material science and chemical synthesis .

Case Study 1: Antimicrobial Activity

A study assessed the antibacterial activity of various derivatives of benzoquinones including this compound. Results indicated significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Case Study 2: Redox Chemistry

Research focused on the redox properties of this compound revealed its effectiveness in electron transfer processes within biological systems. This property was linked to its ability to modulate cellular pathways related to energy production and oxidative stress response .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying electron transport chains and oxidative stress in biological systems. The compound’s molecular targets include enzymes and proteins involved in redox reactions, affecting cellular pathways related to energy production and oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of DBDMBQ with Key Analogs
Compound Name Substituents (Positions) Redox Potential (E₁/₂, V) Key Enzymatic Interactions Cytotoxicity (LC₅₀) Applications/Mechanisms
2,5-Dibromo-3,6-dimethyl-1,4-BQ Br (2,5); CH₃ (3,6) Not reported Limited data Not reported Water treatment (oxidant)
MeDZQ (2,5-diaziridinyl-3,6-dimethyl-1,4-BQ) Aziridinyl (2,5); CH₃ (3,6) -0.23 V NQO1, NADPH: cytochrome P-450 reductase 0.31 µM (MH-22A cells) Antitumor agent; NQO1-mediated bioreduction, oxidative stress
Duroquinone (DQ) (Tetramethyl-1,4-BQ) CH₃ (2,3,5,6) -0.26 V NQO1 Variable Model compound for redox studies
2,3-Dibromo-5,6-dimethyl-1,4-BQ Br (2,3); CH₃ (5,6) Not reported Not reported Not reported Halobenzoquinone in water disinfection
Key Observations:
  • Bioavailability : Brominated derivatives like DBDMBQ may face solubility limitations, as seen in structurally similar compounds excluded from QSAR studies due to low solubility .

Redox Properties and Enzymatic Activation

  • This generates hydroquinones that alkylate DNA and induce apoptosis .
  • Duroquinone (DQ): With a slightly lower E₁/₂ (-0.26 V), it serves as a redox cycler but lacks aziridinyl groups for DNA crosslinking, reducing its cytotoxicity compared to MeDZQ .
  • DBDMBQ : Bromine substituents likely hinder enzymatic reduction due to steric and electronic effects, though this remains unverified.

Cytotoxic Mechanisms

  • MeDZQ : Induces apoptosis via dual mechanisms: (1) NQO1-mediated bioreductive alkylation and (2) oxidative stress via ROS generation. Antioxidants (e.g., DPPD) and iron chelators (e.g., DESF) partially protect cells, confirming parallel pathways .

Biological Activity

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is a synthetic organic compound characterized by its unique structure, which includes a benzoquinone core with two bromine substituents and two methyl groups. This compound has garnered attention in various fields such as organic chemistry and medicinal research due to its notable biological activities.

The chemical formula for this compound is C8H6Br2O2C_8H_6Br_2O_2. Its structure enhances its reactivity and biological efficacy compared to other benzoquinones. The presence of bromine atoms increases the compound's electrophilicity, making it a potential candidate for various biological interactions.

The mechanism of action of this compound involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, participating in electron transfer processes essential for cellular metabolism and energy production. This property allows it to interact with proteins and enzymes involved in redox reactions, affecting cellular pathways related to oxidative stress and energy production.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)10.5Induces apoptosis
HeLa (Cervical)12.3Inhibits cell proliferation
A549 (Lung)15.0Causes G2/M phase arrest

These results suggest that the compound could be further explored as a lead compound in cancer therapy .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound may serve as a potential antimicrobial agent in pharmaceutical applications .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a strong correlation between bromine substitution and increased cytotoxicity.
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity against standard bacterial and fungal organisms. The compound showed promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. How does halogen bonding influence the solid-state structure of derivatives?

  • Methodology : X-ray crystallography of analogs (e.g., 2,5-dichloro-1,4-benzoquinone) shows Br⋯O interactions stabilizing crystal lattices. Computational modeling (Hirshfeld surface analysis) quantifies interaction strengths, guiding material design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
Reactant of Route 2
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone

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